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Compound of Interest

Compound Name: Mibampator

Cat. No.: B1677121

Mibampator Clinical Trial Technical Support
Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals investigating the
clinical trial outcomes of Mibampator for Alzheimer's disease.

Frequently Asked Questions (FAQSs)

Q1: What was the primary reason for the failure of Mibampator clinical trials in Alzheimer's
disease?

Al: The primary reason for the failure of Mibampator clinical trials in Alzheimer's disease was
a lack of efficacy. In a Phase 2 clinical trial focused on agitation and aggression, Mibampator
did not demonstrate a statistically significant difference from the placebo on the primary
outcome measure.[1][2] Both the treatment and placebo groups showed improvement, but the
difference between them was not significant.[1] A previous Phase 2 trial also failed to show
efficacy for improving cognition.[1][3]

Q2: What is Mibampator and what was its proposed mechanism of action for Alzheimer's
disease?

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1677121?utm_src=pdf-interest
https://www.benchchem.com/product/b1677121?utm_src=pdf-body
https://www.benchchem.com/product/b1677121?utm_src=pdf-body
https://www.benchchem.com/product/b1677121?utm_src=pdf-body
https://www.benchchem.com/product/b1677121?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3938603/
https://pubmed.ncbi.nlm.nih.gov/23257314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3938603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3938603/
https://en.wikipedia.org/wiki/Mibampator
https://www.benchchem.com/product/b1677121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

A2: Mibampator (also known as LY451395) is a positive allosteric modulator (PAM) of the a-
amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. AMPA receptors are
responsible for the majority of fast excitatory neurotransmission in the central nervous system.
As a PAM, Mibampator was designed to enhance glutamatergic synaptic responses by
slowing the desensitization of AMPA receptors. This mechanism was thought to strengthen
synapses, potentially increase the expression of brain-derived neurotrophic factor (BDNF), and
thereby offer a therapeutic benefit for the cognitive and behavioral symptoms of Alzheimer's
disease.

Q3: Were there any positive signals or secondary endpoints met in the Mibampator trials?

A3: Yes, in the Phase 2 trial for agitation and aggression, Mibampator showed a statistically
significant improvement compared to placebo on one of the secondary measures, the Frontal
Systems Behavior inventory (FrSBe), with a p-value of 0.007. Specifically, improvements were
noted in the apathy and executive dysfunction subscales of the FrSBe. However, this was not
sufficient to compensate for the failure of the primary endpoint.

Q4: What were the safety and tolerability findings for Mibampator?

A4: Mibampator was generally well-tolerated in the clinical trials. The incidence of treatment-
emergent adverse events was similar between the Mibampator and placebo groups (57.14%
and 55.07%, respectively). There were no serious adverse events attributed to Mibampator,
and discontinuation rates due to adverse events were low and not significantly different from
placebo. However, it has been noted that high-impact AMPAR potentiators like Mibampator
can cause motor coordination disruptions, convulsions, and neurotoxicity at higher doses,
which may have limited the dosage used in the trials.

Troubleshooting Clinical Trial Outcomes

Issue 1: No separation from placebo on the primary endpoint for agitation and aggression (NPI-
4-AlA).

Troubleshooting Guide:

o High Placebo Response: A significant improvement was observed in both the Mibampator
and placebo groups on the Neuropsychiatric Inventory 4-domain Agitation/Aggression
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subscale (NPI-4-A/A). This high placebo response can mask the true effect of the drug.
Potential contributing factors to this include:

o Caregiver Effect: Increased attention and support from study personnel and caregivers
can lead to improvements in behavioral symptoms.

o Natural Course of Symptoms: Agitation and aggression in Alzheimer's disease can
fluctuate, and patients may have been enrolled during a period of peak symptoms, leading
to a natural regression to the mean.

e Drug Target Engagement: There may have been insufficient engagement of the AMPA
receptor target at the dose administered. A pharmacokinetic/pharmacodynamic (PK/PD)
analysis showed no relationship between plasma concentrations of Mibampator and
changes in the primary efficacy measure.

o Dosage Selection: The maximally tolerated dose may not have been used due to potential
toxicity at higher concentrations. It has been noted that the dosages used in the human trials
were in a range that failed to show cognitive benefits in rodent models.

» Trial Design: The design of the clinical trial itself, including patient selection criteria and the
choice of primary outcome measure, may have contributed to the lack of a discernible drug
effect.

Quantitative Data Summary

Table 1: Mibampator Phase 2 Trial for Agitation/Aggression (NCT00843518) - Study Design
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Parameter

Description

Study Phase

Phase 2

Number of Patients

132 randomized (63 to Mibampator, 69 to

Placebo)

Patient Population

Outpatients with probable Alzheimer's disease

and clinically significant agitation/aggression.

Treatment

3 mg Mibampator or Placebo, administered

orally.

Duration

12 weeks of double-blind treatment.

Primary Outcome

Change from baseline on the 4-domain
Agitation/Aggression subscale of the

Neuropsychiatric Inventory (NPI-4-A/A).

Secondary Outcomes

Cohen-Mansfield Agitation Inventory (CMAI),
Cornell Scale for Depression in Dementia
(CSDD), Frontal Systems Behavior inventory
(FrSBe), Alzheimer's Disease Assessment
Scale-Cognitive (ADAS-Cog).

Table 2: Mibampator Phase 2 Trial for Agitation/Aggression - Key Efficacy Results
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Outcome Measure Result p-value
No significant difference
NPI-4-A/A (Primary) between Mibampator and Not Specified
Placebo.
Statistically significant
FrSBe Total T-score ) )
improvement for Mibampator 0.007
(Secondary)
vs. Placebo.
No change observed in either N
ADAS-Cog (Secondary) ) Not Specified
group over time.
NPI-10, CMAI-C, CSDD Improvement in both groups, N
Not Specified

(Secondary)

with no statistical separation.

Experimental Protocols

Methodology: Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial (NCT00843518)

o Patient Selection: 132 outpatients with a diagnosis of probable Alzheimer's disease,

accompanied by clinically significant symptoms of agitation and aggression, were enrolled.

Baseline characteristics were comparable between the randomized groups.

» Randomization and Blinding: Participants were randomized to receive either 3 mg of

Mibampator or a matching placebo in a double-blind fashion for 12 weeks.

» Efficacy Assessments:

o Primary: The primary efficacy endpoint was the change from baseline to endpoint on the

4-domain Agitation/Aggression subscale of the Neuropsychiatric Inventory (NPI-4-A/A).

The NPI is a caregiver-based interview that assesses 12 neuropsychiatric symptoms.

o Secondary: A range of secondary measures were used to assess other behavioral

domains and cognition, including the Cohen-Mansfield Agitation Inventory, Cornell Scale

for Depression in Dementia, Frontal Systems Behavior inventory (FrSBe), and the ADAS-

Cog.
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» Safety Monitoring: Adverse events, clinical laboratory values, vital signs, and
electrocardiograms (ECGs) were monitored throughout the study.

» Pharmacokinetic Analysis: Plasma samples were collected at baseline and at weeks 3, 6, 9,
and 12 to determine Mibampator concentrations and to evaluate the relationship between
drug exposure and clinical response.

 Statistical Analysis: Efficacy was analyzed using a mixed-effects model repeated measures
(MMRM) from baseline to endpoint.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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